4-(Diethylamino)pyridine-3-sulfonic acid
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Overview
Description
4-(Diethylamino)pyridine-3-sulfonic acid is an organic compound with the molecular formula C9H14N2O3S It is a derivative of pyridine, featuring a diethylamino group at the 4-position and a sulfonic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)pyridine-3-sulfonic acid typically involves the sulfonation of 4-(Diethylamino)pyridine. One common method is the reaction of 4-(Diethylamino)pyridine with sulfur trioxide or chlorosulfonic acid, followed by hydrolysis to yield the sulfonic acid derivative . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of pyridine-3-sulfonic acids, including this compound, can involve the oxidation of 3-chloropyridine to 3-chloropyridine N-oxide, followed by replacement of the chlorine atom with a sulfo group and subsequent reduction to the sulfonic acid . This method is advantageous for large-scale production due to its efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions
4-(Diethylamino)pyridine-3-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The sulfonic acid group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl chlorides, while reduction can produce sulfonamides. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
4-(Diethylamino)pyridine-3-sulfonic acid has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis
Properties
Molecular Formula |
C9H14N2O3S |
---|---|
Molecular Weight |
230.29 g/mol |
IUPAC Name |
4-(diethylamino)pyridine-3-sulfonic acid |
InChI |
InChI=1S/C9H14N2O3S/c1-3-11(4-2)8-5-6-10-7-9(8)15(12,13)14/h5-7H,3-4H2,1-2H3,(H,12,13,14) |
InChI Key |
UUIGJSUDHQDPBN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=NC=C1)S(=O)(=O)O |
Origin of Product |
United States |
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